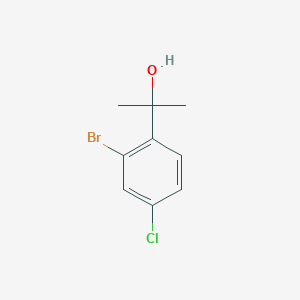
4-(2,3-Dihydrobenzofuran-5-yl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydrobenzofuran-5-yl)butanal is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a butanal group attached to the 5-position of the 2,3-dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butanal can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the dihydrobenzofuran ring, followed by functionalization at the 5-position to introduce the butanal group. For example, the cyclization of salicyl N-phosphonyl imines with bromo malonates in the presence of a base like cesium carbonate can yield functionalized 2,3-dihydrobenzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydrobenzofuran-5-yl)butanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
4-(2,3-Dihydrobenzofuran-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring system can confer rigidity and specific spatial arrangements that allow for selective binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the butanal group but shares the core benzofuran structure.
4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydrobenzofuran-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butanal is unique due to the presence of the butanal group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(2,3-dihydro-1-benzofuran-5-yl)butanal |
InChI |
InChI=1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,7,9H,1-3,6,8H2 |
InChI Key |
MKAFPGKPWSEAIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


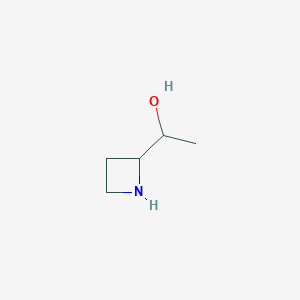
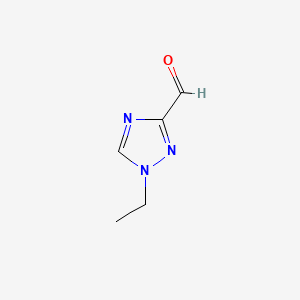
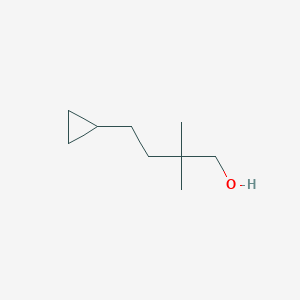
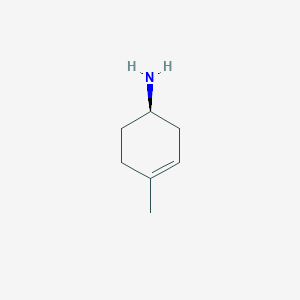
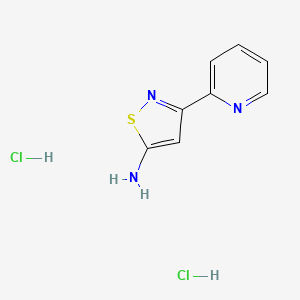
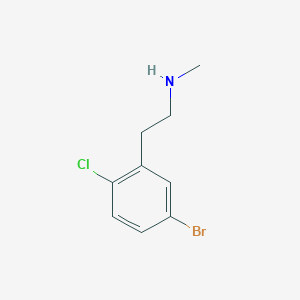
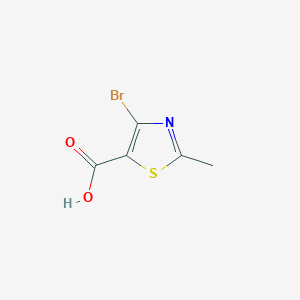
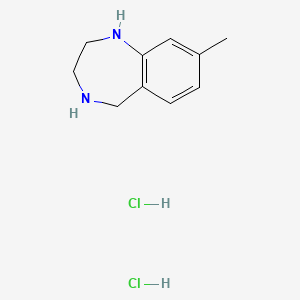
![2-chloro-N-{[6-(4-fluorophenoxy)pyridin-3-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13563749.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide,trifluoroaceticacid](/img/structure/B13563754.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
